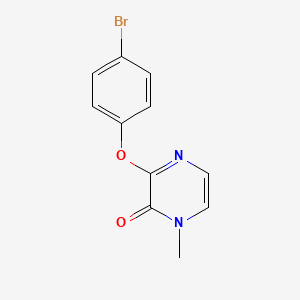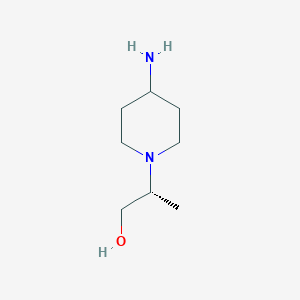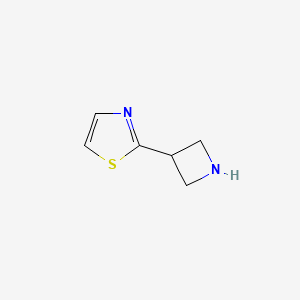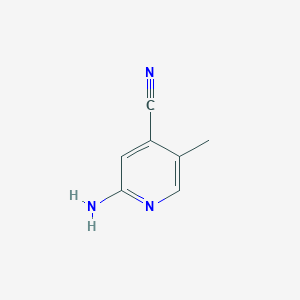![molecular formula C7H13N B1527066 5-Azaspiro[3.4]octane CAS No. 52876-78-5](/img/structure/B1527066.png)
5-Azaspiro[3.4]octane
Overview
Description
5-Azaspiro[3.4]octane is a chemical compound with the molecular weight of 192.1 . It is a solid substance and is used in the synthesis of various spirocyclic compounds .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a related compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The InChI code for this compound hydrobromide is1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H . The molecular formula for 5-Oxa-2-azaspiro[3.4]octane is C6H11NO . Chemical Reactions Analysis
The synthesis of 2-azaspiro[3.4]octane involves annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis
This compound hydrobromide is a solid substance . The molecular weight of this compound is 192.1 .Scientific Research Applications
Synthesis and Drug Discovery
5-Azaspiro[3.4]octane derivatives are synthesized through robust and economical routes, primarily for use in drug discovery. These compounds serve as multifunctional, structurally diverse modules. The focus has been on novel spirocycles like thia/oxa-azaspiro[3.4]octanes and their enantioselective synthesis (Li, Rogers-Evans, & Carreira, 2013).
Diversity-Oriented Synthesis
The compound's role in diversity-oriented synthesis involves the formation of various azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These are converted from novel building blocks like omega-unsaturated dicyclopropylmethylamines through methods like ring-closing metathesis, epoxide opening, or reductive amination. This process results in functionalized pyrrolidines, piperidines, and azepines, which are significant in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Structural and Conformational Analysis
Studies have been conducted on the structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This analysis focuses on the relative configuration and preferred conformations, reflecting steric and electronic effects of the substituents (Montalvo-González & Ariza-Castolo, 2012).
Novel Synthesis Routes
Various synthesis routes have been developed for 2-azaspiro[3.4]octane, using readily available materials and conventional chemical transformations. These methods highlight the compound's synthetic versatility and potential for application in different research contexts (Ramesh, Balakumar, Rizzo, & Zhang, 2019).
Crystal Structure Analysis
The crystal and molecular structure of specific azaspiro[2.5]octane derivatives has been determined, providing insights into their potential applications in medicinal chemistry and material science. This includes understanding the spiro-fusion of aziridine and cyclohexane rings (Zacharis & Trefonas, 1970).
Receptor Targeting and Synthesis
Specific azaspiro[3.4]octane derivatives are synthesized for targeting neuronal receptors, such as the α7 nicotinic acetylcholine receptor (nAChR). These compounds demonstrate significant potential in neuropharmacology, particularly for cognitive enhancement (Cook et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-7(4-1)5-2-6-8-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMNEVDLMZUAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717332 | |
| Record name | 5-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52876-78-5 | |
| Record name | 5-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B1526986.png)
![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)
![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)


![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)




